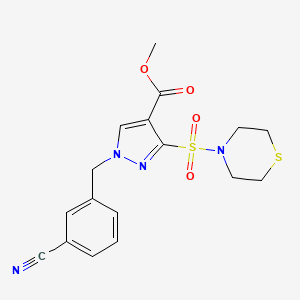

![molecular formula C23H18ClN3S B2940634 4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline CAS No. 303986-87-0](/img/structure/B2940634.png)

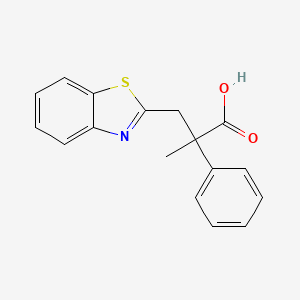

4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves several steps. For instance, the synthesis of 5-[(4-methylphenyl)sulfinyl]-1-phenyl-1H-tetrazole involved the oxidation of 5-[(4-methylphenyl)sulfanyl]-1-phenyl-1H-tetrazole by hydrogen peroxide in acetic acid . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C . It’s important to note that the exact synthesis process for “4-chloro-N-({5-[(4-methylphenyl)sulfanyl]-2-phenyl-1H-imidazol-4-yl}methylene)aniline” may differ.Scientific Research Applications

Photochemical Decomposition

The study on sulfamethoxazole, a compound with a distinct structure but sharing thematic chemical functionalities, including the presence of an aromatic sulfonyl group, demonstrates the compound's photolability in acidic aqueous solutions. This research could imply that compounds with similar aromatic and heteroaromatic structures might also exhibit interesting photoreactive properties, potentially relevant for environmental decomposition processes or photochemical synthesis pathways (Wei Zhou & D. Moore, 1994).

Ionic Liquids and Nitration of Aromatic Compounds

Another study explored the design of an ionic liquid for the efficient nitration of aromatic compounds, including anilines. Given the structural complexity and presence of anilinic nitrogen in the query compound, research like this highlights the potential for using innovative solvents and reagents in modifying or synthesizing complex aromatic compounds with specific functional groups (M. Zolfigol et al., 2012).

Schiff Bases and Optical Properties

The synthesis and characterization of Schiff bases derived from azo-based compounds, demonstrating their optical properties, crystalline structure, and potential applications in material science. This suggests that compounds with similar imidazole and aniline components could be synthesized and explored for their optical and material applications (A. Shili et al., 2020).

Corrosion Inhibition

Research on thiophene Schiff base compounds as corrosion inhibitors for metals in acidic environments provides an example of how complex aromatic compounds, including those with aniline groups, can serve as effective corrosion inhibitors. This application is critical in industrial settings where metal preservation is essential (D. Daoud et al., 2014).

Polyaniline-based Materials

Studies on polyaniline and carbon nanotube hybrids modified with ionic liquids for anti-corrosive applications in coatings demonstrate the utility of aniline derivatives in advanced material science, particularly in enhancing the durability and functionality of protective coatings (L. Souto & B. G. Soares, 2020).

properties

IUPAC Name |

N-(4-chlorophenyl)-1-[4-(4-methylphenyl)sulfanyl-2-phenyl-1H-imidazol-5-yl]methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3S/c1-16-7-13-20(14-8-16)28-23-21(15-25-19-11-9-18(24)10-12-19)26-22(27-23)17-5-3-2-4-6-17/h2-15H,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTAEBJPTZVHNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=C(NC(=N2)C3=CC=CC=C3)C=NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(3,5-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-1,3-benzimidazole-5-carboxamide](/img/structure/B2940552.png)

![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/no-structure.png)

![4-[(2,6-Dichloro-5-fluoropyridin-3-yl)carbonyl]morpholine](/img/structure/B2940555.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2940558.png)

![N-[7-[(2-Chloroacetyl)amino]-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide](/img/structure/B2940565.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2940566.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2940567.png)